molecular formula C20H22N2O2 B1180749 Koumine N-oxide CAS No. 113900-75-7

Koumine N-oxide

Cat. No.: B1180749
CAS No.: 113900-75-7
M. Wt: 322.4 g/mol
InChI Key:
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Description

Koumine N-oxide is a natural product found in Gelsemium elegans with data available.

Scientific Research Applications

  • Anti-Inflammatory Properties : Koumine has shown potential as an anti-inflammatory agent. In a study, koumine was found to decrease levels of pro-inflammatory mediators like nitric oxide, interleukin-6, tumor necrosis factor-α, and interleukin-1β in macrophages. This effect was associated with the inhibition of NF-κB activation and suppression of ERK and p38 MAPK phosphorylation (Yuan et al., 2016).

  • Anti-Apoptotic Effects : Koumine exhibits anti-apoptotic properties, especially in the context of lipopolysaccharide (LPS)-mediated cell apoptosis. It reduces reactive oxygen species production and influences the expression of apoptotic and anti-apoptotic proteins, suggesting a protective role against LPS-induced apoptosis (Yuan et al., 2016).

  • Cytoprotective Effects : In another study, koumine showed cytoprotective effects against oxidative stress-induced cell injury. It significantly increased cell viability under stress conditions and suppressed the production of reactive oxygen species, lactate dehydrogenase release, and malondialdehyde production, indicating its potential as an antioxidant (Yuan et al., 2019).

  • Neurological Effects : Koumine has been studied for its anxiolytic properties and effects on neurological functions. In animal models, koumine exhibited anxiolytic-like activities without affecting other neurological and physical functions, suggesting its potential for treating anxiety (Chen et al., 2017).

  • Effect on Neuropathic Pain : Koumine may also play a role in reducing neuropathic pain. A study indicated that koumine decreased astrocyte-mediated neuroinflammation and enhanced autophagy, contributing to its analgesic effects in chronic constriction injury models (Jin et al., 2018).

Mechanism of Action

Target of Action

Koumine N-oxide primarily targets Reactive Oxygen Species (ROS) , p53 , and mitochondrial apoptotic pathways in cells . It also interacts with NF-κB and ERK/p38 MAPK signaling pathways . These targets play crucial roles in cell apoptosis, inflammation, and tumor suppression.

Mode of Action

This compound interacts with its targets by suppressing the production of ROS and the activation of p53 . It also inhibits the phosphorylation of ERK, p38, p65, and IκBα . This leads to a decrease in the levels of nitric oxide (NO) and inducible nitric oxide synthase (iNOS), as well as a reduction of LPS-induced levels of TNF-α, IL-1β, and IL-6 mRNA .

Biochemical Pathways

This compound affects various biochemical pathways. It suppresses the production of ROS, leading to a decrease in NO and iNOS levels . It also inhibits the activation of p53 and mitochondrial apoptotic pathways . Furthermore, it suppresses the ERK/p38 MAPK and NF-κB signaling pathways . These pathways are crucial for cell apoptosis, inflammation, and tumor suppression.

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These properties may impact its bioavailability and efficacy.

Result of Action

This compound has been shown to inhibit cell proliferation and promote apoptosis in a dose-dependent manner . It decreases the mitochondrial membrane potential and increases ROS production in cells . It also suppresses the activation of caspase-3 and decreases the expression of Bcl-2, while elevating the expressions of Bax and caspase-3 .

Action Environment

Environmental factors can influence the action of this compound. For instance, cellular mitochondrial dysfunction can lead to the production of ROS, which is related to liver carcinogenesis . Moreover, a high concentration of this compound has been shown to have toxic effects on zebrafish, suggesting that the safe concentration for zebrafish should be less than 25 mg/L .

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Koumine N-oxide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of antioxidant enzymes, thereby affecting oxidative stress levels within cells . Additionally, it interacts with signaling proteins such as NF-κB and ERK/p38 MAPK, which are involved in cell proliferation and apoptosis . These interactions highlight the compound’s potential in regulating cellular responses to stress and damage.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and cell cycle arrest, particularly in the G2/M phase . This compound also influences cell signaling pathways, such as the NF-κB and ERK/p38 MAPK pathways, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound impacts cellular metabolism by modulating the production of reactive oxygen species (ROS), which can affect mitochondrial function and overall cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the phosphorylation of ERK, p38, p65, and IκBα, which are critical components of the NF-κB and ERK/p38 MAPK signaling pathways . This inhibition results in decreased cell proliferation and increased apoptosis in cancer cells. Additionally, this compound induces oxidative stress by increasing ROS production, which further contributes to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, particularly in cancer cells where prolonged treatment leads to increased apoptosis and reduced proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as reduced inflammation and anxiety . At higher doses, this compound can induce toxic effects, including significant oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing adverse effects. These findings underscore the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux by modulating the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, this compound influences the levels of metabolites associated with cellular energy production and redox balance. These interactions highlight the compound’s role in maintaining cellular homeostasis and its potential therapeutic applications in diseases characterized by metabolic dysregulation.

Properties

IUPAC Name

15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-19-11-22(2,23)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-24-17/h3-7,12,14,16-17H,1,8-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISZCFMVBRTVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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